![molecular formula C18H17BrN2O3 B3007448 3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-98-2](/img/structure/B3007448.png)
3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: exhibits anti-inflammatory and analgesic properties. Researchers have investigated its potential as a novel drug candidate for managing pain and inflammation. By modulating specific pathways, this compound may offer therapeutic benefits similar to established anti-inflammatory drugs like indomethacin and celecoxib .
Combinatorial Chemistry Building Blocks
The compound’s unique structure makes it a valuable building block in combinatorial chemistry. For instance, derivatives such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been synthesized using similar motifs. These compounds can be further explored for drug discovery and molecular design .
Antibacterial Activity
Structure-activity relationship (SAR) studies have revealed that antibacterial activity varies based on the N’-substituents. For instance:
- 4’-phenyl substituents influence activity, with 4’-PhNO2 derivatives being more potent than 4’-PhH or 4’-PhCl derivatives .
Pharmacophore Modeling
Researchers can use 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide as a starting point for pharmacophore modeling. By identifying key functional groups and their spatial arrangement, scientists can develop predictive models for drug-receptor interactions. Such models aid in rational drug design and virtual screening.
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the bromine atom, the methoxy group, and the pyrrolidinone ring .
Mode of Action
Based on its structure, it can be inferred that the compound may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .
Biochemical Pathways
Given the compound’s potential for reactions at the benzylic position , it may influence pathways involving bromination, substitution, or oxidation reactions .
properties
IUPAC Name |
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYSASLKVPXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.